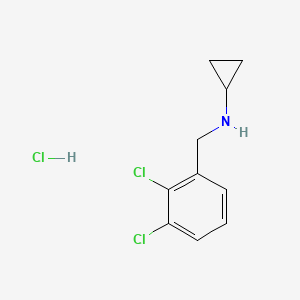![molecular formula C13H8F2O B1420862 4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1183780-71-3](/img/structure/B1420862.png)
4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde
Übersicht
Beschreibung
4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde, also known as DFBPC, is a versatile compound used in a wide variety of scientific research applications. It is a colorless, non-toxic, and non-flammable solid with a molecular weight of 246.2 g/mol. DFBPC has an aromatic structure, consisting of two benzene rings connected by a carbon-carbon double bond and a difluoro group on the fourth carbon atom. It is an important intermediate in the synthesis of organic compounds, and has been used in the synthesis of drugs, dyes, and other materials.
Wissenschaftliche Forschungsanwendungen
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental fate of polyfluoroalkyl chemicals, including 4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde, has been a subject of research due to their persistence and potential toxicological impact. Studies have shown that microbial degradation is a key process in the breakdown of polyfluoroalkyl and perfluoroalkyl chemicals, leading to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs). This research highlights the importance of understanding biodegradation pathways and potential environmental impacts of these chemicals (Liu & Avendaño, 2013).
Fate and Removal of Perfluorinated Compounds in Wastewater Treatment
Perfluorinated compounds (PFCs), which include the derivatives of 4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde, have been extensively studied in wastewater treatment processes. These studies indicate that PFCs are resistant to biodegradation in sewage treatment plants, and their concentrations can increase post-treatment. Advanced treatment methods, such as activated carbon, nanofiltration, and reverse osmosis, have shown significant potential in the removal of PFCs from wastewater (Arvaniti & Stasinakis, 2015).
Chemical Synthesis and Application
Aqueous Fluoroalkylation Reactions
The incorporation of fluoroalkyl groups into target molecules, such as 4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde, is a critical aspect of organic synthesis, particularly for pharmaceuticals and agrochemicals. Recent advancements in aqueous fluoroalkylation have shown that these reactions can be conducted in a more environmentally friendly manner, offering a new perspective for green chemistry (Song et al., 2018).
Environmental Fate and Effects of Lampricide TFM
The environmental fate of lampricide TFM, a compound structurally related to 4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde, has been studied to understand its transient effects on ecosystems. Research has shown that TFM is not persistent and poses minimal long-term toxicological risk, returning aquatic communities to pretreatment conditions post-application (Hubert, 2003).
Eigenschaften
IUPAC Name |
2-fluoro-5-(4-fluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-4-1-9(2-5-12)10-3-6-13(15)11(7-10)8-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTYXZWHHCNSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




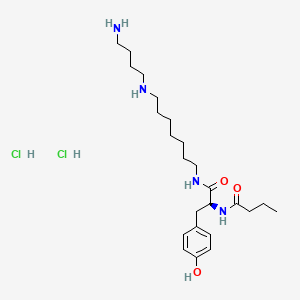
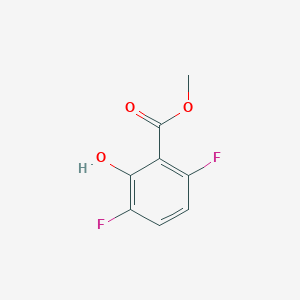
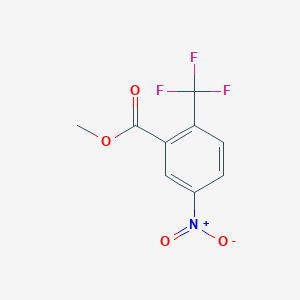
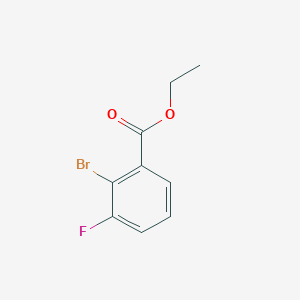
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1420788.png)
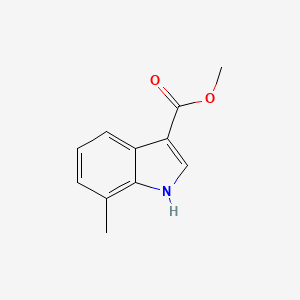

![8-Ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B1420792.png)
![2-[(2-Methoxyethyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1420794.png)


